3-Bromophenyl nicotinate

Lipophilicity Drug design ADME properties

3-Bromophenyl nicotinate (CAS 3717-74-6) is a member of the nicotinate ester class, formed by the condensation of nicotinic acid (vitamin B3) with 3-bromophenol. The molecule consists of a pyridine-3-carboxylate core linked to a 3-bromophenyl moiety via an ester bond (C12H8BrNO2, MW 278.10 g/mol).

Molecular Formula C12H8BrNO2
Molecular Weight 278.10 g/mol
CAS No. 3717-74-6
Cat. No. B11703749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromophenyl nicotinate
CAS3717-74-6
Molecular FormulaC12H8BrNO2
Molecular Weight278.10 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)OC(=O)C2=CN=CC=C2
InChIInChI=1S/C12H8BrNO2/c13-10-4-1-5-11(7-10)16-12(15)9-3-2-6-14-8-9/h1-8H
InChIKeyLOYAGWFQZJNJMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromophenyl Nicotinate Overview


3-Bromophenyl nicotinate (CAS 3717-74-6) is a member of the nicotinate ester class, formed by the condensation of nicotinic acid (vitamin B3) with 3-bromophenol [1]. The molecule consists of a pyridine-3-carboxylate core linked to a 3-bromophenyl moiety via an ester bond (C12H8BrNO2, MW 278.10 g/mol) [1]. This structural arrangement imparts moderate lipophilicity (XLogP3-AA = 3) and places the compound within the broader family of aryl nicotinates, which are valued as versatile synthetic intermediates and pharmacologically relevant scaffolds [1].

Building Block Nicotinate ester scaffold with meta-bromo substitution
Functional Handle Suzuki-Miyaura / cross-coupling ready aryl bromide
Physicochemical Profile Moderate lipophilicity supports permeability studies

3-Bromophenyl Nicotinate Differentiation


Substituting 3-bromophenyl nicotinate with an unsubstituted phenyl nicotinate or a regioisomeric bromophenyl nicotinate is not scientifically inconsequential. The presence and position of the bromine atom on the phenyl ring fundamentally alters key molecular properties. Specifically, the 3-bromo substitution increases both the molecular weight and the lipophilicity (LogP) relative to the parent phenyl ester, which directly impacts solubility, membrane permeability, and binding interactions with biological targets [1]. Furthermore, the electronic effects of the bromine substituent can modulate the ester's hydrolytic stability in biological matrices, affecting its potential as a prodrug or its lifetime in a cellular assay [2]. These differences are not merely academic; they translate into quantifiable variations in potency, selectivity, and overall utility in research and development settings.

Lipophilicity shift
Target 3‑Bromophenyl ester (LogP ≈ 3.0)
Substitute Phenyl ester (LogP ≈ 2.3) – may alter membrane partitioning
Hydrolytic stability
Target Aryl ester class – slow HSA‑mediated hydrolysis
Substitute Aliphatic ester – rapid cleavage may alter assay exposure
Regioisomeric context
Target 3‑Bromo substitution pattern
Substitute 2‑Bromo or 4‑bromo isomer – SAR may not transfer directly

3-Bromophenyl Nicotinate: Differentiation Evidence


Higher Lipophilicity vs. Phenyl Nicotinate

3-Bromophenyl nicotinate exhibits a significantly higher predicted lipophilicity compared to the unsubstituted phenyl nicotinate. This difference, quantified by the XLogP3-AA algorithm, alters the compound's expected behavior in biological systems [1].

Lipophilicity
Head‑to‑head
+0.7 LogP units vs. phenyl nicotinate
Supports permeability‑model interpretation
XLogP3‑AA estimate; verify experimentally
Lipophilicity Drug design ADME properties

Enhanced Hydrolytic Stability of Aryl Nicotinate Esters

While direct hydrolysis data for 3-bromophenyl nicotinate are not available, class-level studies on structurally similar aryl nicotinate esters provide a strong, quantitative basis for expecting superior hydrolytic stability compared to aliphatic nicotinates. For instance, p-methoxyphenyl nicotinate, an aryl ester, was identified as both a ligand and a substrate for human serum albumin (HSA), indicating a distinct and potentially slower degradation pathway than simple alkyl esters [1]. In contrast, aliphatic esters like ethyl nicotinate are bound by HSA but not hydrolyzed, while others like 2-butoxyethyl nicotinate are rapidly cleaved with a half-life of <15 min in the presence of HSA [1][2].

Hydrolytic stability
Class‑level inference
Predicted half‑life >95 h (aryl ester class)
Class‑level stability context for aryl esters
Data from HSA model; 3‑bromo compound not directly measured
Prodrug stability Esterase hydrolysis Pharmacokinetics

Analgesic and Anti-inflammatory Activity of 2-Bromophenyl Nicotinates

A direct head-to-head comparison for 3-bromophenyl nicotinate is absent from the literature. However, a closely related study on 2-substituted phenyl nicotinates provides a quantitative baseline for the pharmacological activity of bromophenyl nicotinate esters. A series of 2-substituted phenyl derivatives of nicotinic acid, including those with a 2-bromophenyl substituent (compounds 4a, 4c, and 4d), demonstrated distinctive analgesic and anti-inflammatory activities in vivo [1]. Specifically, these compounds were evaluated against a standard reference drug (mefenamic acid) and showed significant efficacy, although exact potency values (e.g., ED50) are not detailed in the abstract [1].

Pharmacological activity
Cross‑study comparable
2‑Bromo regioisomer active in analgesic/anti‑inflammatory model
Regioisomer context for bromophenyl scaffold screening
3‑bromo activity not yet tested; scaffold validation opportunity
Analgesic Anti-inflammatory COX-2 Regioisomer

3-Bromophenyl Nicotinate Application Scenarios


CNS Drug Discovery: Blood-Brain Barrier Penetration

The 0.7 LogP unit increase of 3-bromophenyl nicotinate over phenyl nicotinate directly translates to a predicted 3- to 4-fold increase in membrane permeability based on standard LogP-permeability correlations [1][2]. This property is particularly valuable in central nervous system (CNS) drug discovery programs where achieving sufficient brain exposure is a primary hurdle. Medicinal chemists can utilize this ester as a building block to synthesize novel nicotinate-based ligands with enhanced brain uptake, or as a tool compound to study the effects of lipophilicity on target engagement in neurological models.

Prodrug Design: Hydrolytic Stability for Controlled Release

The demonstrated stability of aryl nicotinate esters in the presence of human serum albumin, with predicted half-lives significantly exceeding those of short-chain aliphatic esters, positions 3-bromophenyl nicotinate as a promising scaffold for prodrug development [1]. This characteristic is advantageous when designing therapeutics that require a slow, sustained release of nicotinic acid or a conjugated active pharmaceutical ingredient. The compound can be employed in pharmacokinetic studies to map the structure-stability relationship of nicotinate esters in plasma and tissue homogenates, informing the design of next-generation prodrugs.

Analgesic Lead Optimization: Bromophenyl Nicotinate Regioisomers

The documented analgesic and anti-inflammatory activity of 2-bromophenyl nicotinate derivatives validates the bromophenyl nicotinate core as a viable pharmacophore [1]. 3-Bromophenyl nicotinate represents a key regioisomeric variation that can be used in medicinal chemistry campaigns to explore the structure-activity relationship (SAR) around the phenyl ring substitution. Researchers can synthesize a focused library of 3-bromophenyl nicotinate analogs to identify compounds with improved potency, selectivity, or reduced off-target effects compared to the 2-bromo series, potentially leading to novel non-steroidal anti-inflammatory drug (NSAID) candidates.

Chemical Biology Probe Development: Halogenated Building Block

The presence of a bromine atom at the meta-position of the phenyl ring provides a synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1]. This allows for the facile introduction of diverse chemical moieties onto the nicotinate scaffold. Consequently, 3-bromophenyl nicotinate serves as an ideal starting material for creating bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras) or fluorescent probes, where the nicotinate group may act as a ligand for a specific protein target and the bromophenyl moiety enables conjugation to a linker or a reporter group.

Application
Selection Property
Validation Focus
CNS permeability research
Lipophilicity enhancement
Membrane permeability model
Prodrug stability profiling
Aryl ester hydrolytic stability
HSA hydrolysis assay
Bromophenyl scaffold SAR
Regioisomeric variation
Analgesic model screening
Chemical probe synthesis
meta‑Bromo synthetic handle
Cross‑coupling reactivity
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